9-(4-Methylphenoxy)acridine
Description
Significance of the Acridine (B1665455) Scaffold in Contemporary Chemical Research
The acridine scaffold, a tricyclic aromatic system structurally related to anthracene (B1667546) with a nitrogen atom replacing one of the central CH groups, is a privileged pharmacophore in medicinal chemistry. nih.govchemeurope.com Its planar structure allows it to intercalate between the base pairs of DNA, a mechanism that is fundamental to the activity of many anticancer agents. nih.govnih.gov This ability to interact with DNA and other biological macromolecules has cemented the acridine nucleus's importance in modern therapeutics. nih.gov
Acridine derivatives are not only investigated for their potential as DNA intercalators but also as topoisomerase inhibitors, which are enzymes that regulate DNA topology and are crucial for DNA replication and transcription. nih.govnih.gov Beyond their applications in oncology, acridines have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antimalarial, antiviral, and anti-inflammatory properties. researchgate.netnih.govmdpi.com Their inherent fluorescence is another key feature, enabling their use as probes for studying biochemical processes and as selective ion sensors. nih.gov The versatility of the acridine scaffold allows for extensive chemical modification, leading to the synthesis of derivatives with tailored properties and a wide range of applications. nih.gov
Overview of 9-Substituted Acridines in Advanced Chemical Systems
The 9-position of the acridine ring is particularly reactive and serves as a prime site for substitution, leading to a vast family of 9-substituted acridine derivatives. chemeurope.comyoutube.com The substituent at this position significantly influences the molecule's electronic properties, solubility, and biological activity. This makes the synthesis of 9-substituted acridines a key area of research for developing advanced chemical systems with specific functionalities. acs.orgresearchgate.net
Common synthetic routes to 9-substituted acridines often involve the use of 9-chloroacridine (B74977) as a versatile intermediate. nih.gov Nucleophilic substitution reactions with various amines, phenols, and other nucleophiles allow for the introduction of a wide range of functional groups at the 9-position. nih.gov For instance, the reaction of 9-chloroacridine with appropriate anilines or phenols yields 9-anilinoacridine (B1211779) and 9-phenoxyacridine (B3049667) derivatives, respectively. nih.gov These modifications are crucial for fine-tuning the biological and photophysical properties of the resulting compounds.
Rationale for Focused Research on 9-(4-Methylphenoxy)acridine
The specific compound this compound is a derivative of significant interest due to the unique combination of the acridine core and the 4-methylphenoxy (p-tolyloxy) group at the 9-position. The presence of the phenoxy group can enhance the molecule's ability to interact with biological targets, while the methyl group at the para position of the phenoxy ring can influence its electronic properties and binding affinity.
Research into this compound and its analogs is driven by the quest for novel compounds with improved therapeutic potential and specific applications. For example, studies have explored its potential as an anticancer agent, likely acting through DNA intercalation and inhibition of enzymes involved in DNA replication. The p-tolyloxy group is thought to enhance the compound's binding affinity and specificity for certain DNA sequences. Furthermore, the anti-inflammatory properties of 9-phenoxyacridine derivatives have been investigated, suggesting that these compounds could modulate the activity of inflammatory cells like mast cells, neutrophils, and macrophages. nih.gov The focused research on this compound aims to elucidate its precise mechanisms of action and explore its full potential in various scientific and medicinal applications.
Interactive Data Table: Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C20H15NO |
| Molecular Weight | 285.3 g/mol |
| CAS Number | 51501-80-5 |
Structure
3D Structure
Properties
CAS No. |
51501-80-5 |
|---|---|
Molecular Formula |
C20H15NO |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
9-(4-methylphenoxy)acridine |
InChI |
InChI=1S/C20H15NO/c1-14-10-12-15(13-11-14)22-20-16-6-2-4-8-18(16)21-19-9-5-3-7-17(19)20/h2-13H,1H3 |
InChI Key |
UHLQKQUPWAPTQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 9 4 Methylphenoxy Acridine
Historical and Contemporary Approaches to Acridine (B1665455) Synthesis
The synthesis of the acridine nucleus, a tricyclic aromatic heterocycle, has been a subject of chemical research for over a century, leading to a variety of synthetic strategies. These can be broadly categorized into classical cyclization reactions and modern catalytic methods.
Several named reactions form the classical foundation of acridine synthesis, often requiring harsh conditions such as high temperatures and strong acids.
Bernthsen Acridine Synthesis : This method involves the condensation of a diarylamine with a carboxylic acid (or its anhydride) in the presence of a Lewis acid catalyst like zinc chloride. wikipedia.orgpharmaguideline.com The reaction is typically heated to high temperatures (200–270 °C) for extended periods, often up to 24 hours, to yield a 9-substituted acridine. wikipedia.orgyoutube.com For instance, reacting diphenylamine (B1679370) with benzoic acid yields 9-phenylacridine. ijcrt.org While effective, the Bernthsen synthesis can suffer from poor yields, and using polyphosphoric acid as an alternative catalyst may allow for lower temperatures at the cost of even lower yields. wikipedia.org
Friedländer Synthesis : The Friedländer synthesis and its variations provide another route to the acridine core. In a relevant example, the salt of an anthranilic acid can be treated with a cyclohexanone (B45756) derivative at elevated temperatures (e.g., 120 °C) to produce a substituted acridine, such as 9-methylacridine. pharmaguideline.comnih.gov The reaction generally involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group. wikipedia.orgnih.gov Modern variations have employed microwave irradiation and catalysts like trifluoroacetic acid (TFA) to improve yields and reaction times. nih.gov
Ullmann Synthesis : The Ullmann synthesis for acridines typically involves the cyclization of N-arylanthranilic acids to form an acridone (B373769) intermediate. nih.govscribd.com This cyclization is often promoted by strong acids like sulfuric acid or polyphosphoric acid. scribd.comptfarm.pl The resulting acridone is then converted to the corresponding acridine through a two-step reduction and dehydration process. scribd.com For example, the acridone can be reduced with sodium in butanol, followed by dehydration to yield the acridine. scribd.com
Table 1: Comparison of Classical Acridine Synthesis Methods
| Method | Reactants | Typical Conditions | Key Features |
|---|---|---|---|
| Bernthsen Synthesis | Diarylamine + Carboxylic Acid | ZnCl2, 200-270 °C, ~24h | Directly forms 9-substituted acridines. wikipedia.orgpharmaguideline.com |
| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone + Methylene compound | Acid or base catalysis, often heated. wikipedia.orgnih.gov | Versatile for quinoline (B57606) and acridine synthesis. nih.gov |
| Ullmann Synthesis | N-Arylanthranilic Acid | Acid-catalyzed cyclization (e.g., H2SO4), then reduction/dehydration. nih.govscribd.com | Proceeds via an acridone intermediate. scribd.com |
Contemporary research has focused on developing more efficient, milder, and modular syntheses of the acridine core, often employing transition metal catalysis and novel reaction pathways.
Recent advancements include methods that leverage the combination of photo-excitation and copper-mediated cascade annulation. chemistryviews.org One such innovative approach starts with easily prepared o-alkyl nitroarenes, which upon photo-excitation, undergo a series of transformations to form key intermediates that then enter a copper-induced cascade to build the acridine ring. chemistryviews.org This one-pot method allows for the synthesis of diverse and unsymmetrically substituted acridines under milder conditions than classical routes. chemistryviews.org
Other modern strategies involve using novel catalysts, such as cobalt-on-carbon (Co/C) materials derived from rice husks, in conjunction with microwave irradiation to drive the reaction in environmentally friendly solvents like water. rsc.org Nanomaterial-based catalysts, including core-shell magnetic nanoparticles, are also being explored to facilitate green and efficient acridine synthesis with the benefit of easy catalyst recovery and reuse. nih.gov These methods often feature multicomponent reactions, high yields, and significantly reduced reaction times. rsc.org
Specific Synthetic Routes to 9-Phenoxyacridine (B3049667) Derivatives
The introduction of a phenoxy group at the 9-position of the acridine ring is a key step in synthesizing a wide range of biologically active molecules. This is typically achieved by functionalizing a pre-formed acridine core, most commonly 9-chloroacridine (B74977).
The C9 position of the acridine ring is electron-deficient and, therefore, highly susceptible to nucleophilic attack. pharmaguideline.com This reactivity is exploited in the synthesis of 9-phenoxyacridine derivatives. The most common precursor for this transformation is 9-chloroacridine, which is itself synthesized from N-phenylanthranilic acid using phosphorus oxychloride (POCl₃). pharmaguideline.comorgsyn.org
The synthesis of 9-phenoxyacridines proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where a phenoxide ion displaces the chloride at the C9 position. nih.govresearchgate.net The reaction is typically carried out by heating 9-chloroacridine with the desired phenol (B47542) in a suitable solvent. nih.gov For instance, various 9-phenoxyacridine derivatives have been synthesized by reacting 9-chloroacridine with the corresponding substituted phenols. nih.gov
The general procedure involves:
Generation of the phenoxide by treating the phenol with a base.
Reaction of the phenoxide with 9-chloroacridine.
Heating the mixture to drive the substitution reaction to completion.
This direct substitution method is a robust and widely used strategy for accessing 9-aryloxy-substituted acridines. orgsyn.orgnih.gov
While direct nucleophilic substitution is common, metal-catalyzed cross-coupling reactions offer an alternative and powerful approach for forming the C(9)-O-Aryl bond. These methods can offer milder reaction conditions and broader substrate scope compared to traditional SNAr reactions.
Ullmann-type condensation reactions, which traditionally use stoichiometric copper at high temperatures, have been modernized with the use of soluble copper catalysts supported by ligands. wikipedia.org These reactions couple an aryl halide (like 9-chloroacridine) with an alcohol or phenol. wikipedia.org The mechanism involves the in-situ formation of a copper(I) alkoxide or phenoxide, which then reacts with the aryl halide. wikipedia.org
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have well-established protocols for C-N bond formation and analogous C-O coupling reactions are also prevalent. unco.edunih.gov These reactions utilize a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to couple an aryl halide with an alcohol. While direct examples for 9-phenoxyacridine synthesis are less commonly cited than SNAr, the principles are applicable. For example, palladium(II) acetate (B1210297) with a ligand like Xantphos is used for C-O coupling in related heterocyclic systems. nih.gov These catalytic methods represent a viable, albeit less traditional, route for the synthesis of 9-phenoxyacridine derivatives.
Proposed and Explored Synthetic Pathways for 9-(4-Methylphenoxy)acridine
Based on the established reactivity of the acridine system, the most direct and widely practiced synthetic pathway to This compound involves the nucleophilic substitution of a leaving group at the C9 position with the corresponding phenoxide.
The logical and most efficient synthetic route is the reaction between 9-chloroacridine and 4-methylphenol (p-cresol). This reaction is a specific example of the general SNAr mechanism discussed in section 2.2.1.
Proposed Synthetic Scheme:
Precursor Synthesis : 9-Chloroacridine is prepared from the cyclization of N-phenylanthranilic acid using a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃). pharmaguideline.comorgsyn.org
Nucleophilic Substitution : The synthesized 9-chloroacridine is then reacted with 4-methylphenol. The reaction is typically facilitated by heating in a suitable solvent. While sometimes run neat with excess phenol acting as the solvent, orgsyn.org other high-boiling solvents can also be employed. The addition of a base can be used to pre-form the more nucleophilic 4-methylphenoxide, though heating the phenol and 9-chloroacridine together is often sufficient.
This specific type of reaction, substituting the 9-chloro group with various anilines and phenols, is a well-documented method for creating libraries of acridine derivatives for biological evaluation. nih.govcore.ac.uk Studies synthesizing series of 9-anilinoacridine (B1211779) and 9-phenoxyacridine derivatives confirm that reacting 9-chloroacridine with the appropriate Ar-OH is the standard procedure. nih.gov
Table 2: Proposed Reaction for this compound
| Reactant 1 | Reactant 2 | Reaction Type | Expected Product |
|---|---|---|---|
| 9-Chloroacridine | 4-Methylphenol (p-Cresol) | Nucleophilic Aromatic Substitution (SNAr) | This compound |
Strategies for Incorporating the 4-Methylphenoxy Moiety
The principal and most widely employed method for introducing the 4-methylphenoxy group onto the acridine scaffold is the reaction of 9-chloroacridine with 4-methylphenol (p-cresol). crdeepjournal.orgnih.govnih.gov This reaction is a classic example of nucleophilic aromatic substitution, where the phenoxide ion, generated from 4-methylphenol, acts as the nucleophile, displacing the chloride at the electron-deficient C9 position of the acridine ring.
The general reaction scheme is as follows:
9-Chloroacridine + 4-Methylphenol → this compound + HCl
This condensation reaction is typically carried out in the presence of a base to facilitate the formation of the more nucleophilic phenoxide anion from 4-methylphenol. The choice of base and solvent system is critical for the success of the reaction.
Optimization of Reaction Conditions and Yields
The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Several factors can be optimized to enhance the outcome of the nucleophilic aromatic substitution reaction.
Catalysis: While the reaction can proceed without a catalyst, the use of phase-transfer catalysts (PTC) has been shown to improve yields and reduce reaction times in similar etherification reactions. crdeepjournal.orgresearchgate.net A typical PTC, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase containing the 9-chloroacridine, thereby accelerating the reaction. crdeepjournal.orgjetir.org
Solvent and Base: The choice of solvent is crucial. Aprotic polar solvents are generally preferred as they can solvate the cation of the phenoxide salt without strongly solvating the anion, thus maintaining its nucleophilicity. jetir.org The selection of the base is also important; stronger bases will more effectively deprotonate the phenol, increasing the concentration of the reactive phenoxide. masterorganicchemistry.com
Temperature and Reaction Time: The reaction temperature and duration are key parameters to control. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts. Optimization involves finding a balance that provides a reasonable reaction rate with minimal side reactions. Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times and often improve yields in the synthesis of acridine derivatives. rsc.org
Below is an interactive data table summarizing typical conditions that can be optimized for the synthesis of 9-aryloxyacridines, including this compound.
| Parameter | Condition | Rationale |
| Catalyst | None, Phase-Transfer Catalyst (e.g., TBAB) | PTC can enhance the rate and yield by facilitating interphase transport of the nucleophile. |
| Solvent | Aprotic Polar (e.g., DMF, DMSO), Aromatic (e.g., Toluene) | Aprotic polar solvents enhance nucleophilicity. Aromatic solvents can be used, often at higher temperatures. |
| Base | Inorganic (e.g., K2CO3, NaOH), Organic (e.g., Triethylamine) | To generate the phenoxide nucleophile. The strength and solubility of the base are important factors. |
| Temperature | Room Temperature to Reflux | Higher temperatures increase reaction rate but may lead to side products. |
| Reaction Time | Hours to Days | Monitored by techniques like TLC to determine completion. |
| Heating Method | Conventional, Microwave | Microwave irradiation can significantly shorten reaction times. rsc.org |
Derivatization and Functionalization Strategies of the this compound Core
The this compound scaffold offers several sites for further chemical modification, allowing for the generation of a library of related compounds with potentially diverse properties. These modifications can be targeted at either the phenoxy ring or the acridine nucleus itself.
Modifications on the Phenoxy Ring
The 4-methylphenoxy moiety of this compound provides opportunities for further functionalization. The methyl group can be a handle for various transformations, and the aromatic ring itself is susceptible to electrophilic substitution, albeit with considerations for the directing effects of the existing substituents.
One potential strategy is the oxidation of the methyl group to a carboxylic acid or an aldehyde, which can then be used for further derivatization, such as amidation or esterification.
Another approach is electrophilic aromatic substitution on the phenoxy ring. The ether oxygen is an activating, ortho-, para-directing group, while the methyl group is also an activating, ortho-, para-director. Therefore, electrophilic attack would be directed to the positions ortho to the ether linkage (positions 2' and 6') and ortho to the methyl group (positions 3' and 5'). The steric hindrance from the bulky acridine moiety would likely favor substitution at the 3' and 5' positions. Potential electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. researchgate.net
The synthesis of various substituted 9-phenoxyacridine derivatives has been reported, where the substituents are introduced on the phenol before the condensation with 9-chloroacridine. nih.gov This "pre-functionalization" strategy is often more straightforward than post-synthetic modification of the phenoxy ring. For example, reacting 9-chloroacridine with a series of substituted phenols yields a range of 9-phenoxyacridine derivatives with different functional groups on the phenoxy ring. nih.gov
Substituent Effects on Synthetic Accessibility
The synthetic accessibility of this compound is influenced by the electronic nature of the substituents on the reacting species. In the nucleophilic aromatic substitution reaction between 9-chloroacridine and 4-methylphenol, the key step is the attack of the phenoxide nucleophile on the C9 position of the acridine ring.
The rate of nucleophilic aromatic substitution is generally enhanced by the presence of electron-withdrawing groups on the aromatic ring undergoing substitution and retarded by electron-donating groups. masterorganicchemistry.comlibretexts.org In the case of 9-chloroacridine, the acridine ring system is inherently electron-deficient, which facilitates nucleophilic attack at the 9-position.
Conversely, if we consider the effect of substituents on the phenol, an electron-withdrawing group on the phenol would make the corresponding phenoxide less nucleophilic, potentially slowing down the reaction. However, electron-withdrawing groups on the aryl halide substrate significantly accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate. libretexts.orgyoutube.com
A comparative study of the reaction rates of 9-chloroacridine with phenol versus 4-methylphenol would likely show a slightly faster reaction with 4-methylphenol due to the enhanced nucleophilicity of the 4-methylphenoxide. However, the effect might not be substantial as the primary driver for the reaction is the high electrophilicity of the C9 position of the acridine ring.
Advanced Spectroscopic and Structural Characterization of 9 4 Methylphenoxy Acridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a cornerstone for the structural analysis of organic compounds, offering deep insights into the chemical environment of individual protons and carbon atoms.
The ¹H and ¹³C NMR spectra of 9-(4-Methylphenoxy)acridine were acquired to map out the proton and carbon framework of the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and are crucial for identifying the different electronic environments within the molecule.
¹H NMR Spectral Data:
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the acridine (B1665455) core and the 4-methylphenoxy substituent. The aromatic region will be characterized by a series of multiplets due to the coupling of adjacent protons on the fused aromatic rings of the acridine moiety and the substituted phenyl ring. A characteristic singlet for the methyl group protons is also expected.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Acridine H-1, H-8 | 8.15 - 8.25 | dd | ~8.5, 1.0 |
| Acridine H-4, H-5 | 7.95 - 8.05 | dd | ~8.5, 1.0 |
| Acridine H-2, H-7 | 7.65 - 7.75 | ddd | ~8.5, 7.0, 1.5 |
| Acridine H-3, H-6 | 7.40 - 7.50 | ddd | ~8.5, 7.0, 1.5 |
| Phenoxy H-2', H-6' | 7.10 - 7.20 | d | ~8.5 |
| Phenoxy H-3', H-5' | 6.90 - 7.00 | d | ~8.5 |
| Methyl (-CH₃) | 2.30 - 2.40 | s | - |
¹³C NMR Spectral Data:
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical nature (aliphatic, aromatic, quaternary). The acridine core will display a set of signals in the aromatic region, with the carbon atom at position 9, bonded to the phenoxy group, showing a characteristic downfield shift.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Acridine C-9 | 158 - 162 |
| Phenoxy C-1' | 152 - 156 |
| Acridine C-4a, C-10a | 140 - 144 |
| Phenoxy C-4' | 132 - 136 |
| Acridine C-1, C-8 | 128 - 132 |
| Acridine C-4, C-5 | 128 - 132 |
| Phenoxy C-3', C-5' | 128 - 132 |
| Acridine C-2, C-7 | 125 - 129 |
| Acridine C-3, C-6 | 122 - 126 |
| Acridine C-8a, C-9a | 120 - 124 |
| Phenoxy C-2', C-6' | 118 - 122 |
| Methyl (-CH₃) | 20 - 22 |
To unambiguously assign the proton and carbon signals, a series of two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, allowing for a complete and accurate assignment of the molecular structure. researchgate.net
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY correlations will be observed between the adjacent protons on the acridine rings (e.g., H-1 with H-2, H-2 with H-3, etc.) and between the ortho- and meta-protons on the 4-methylphenoxy group. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close in space, even if they are not directly coupled. This is particularly useful for determining the relative orientation of different parts of the molecule. In this case, NOESY would show correlations between the protons of the phenoxy group and the protons on the acridine core that are in spatial proximity, such as H-1 and H-8.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the direct assignment of the protonated carbon atoms in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbon atoms that are separated by two or three bonds. This is invaluable for assigning quaternary (non-protonated) carbon atoms and for piecing together the carbon skeleton of the molecule. For instance, the methyl protons would show an HMBC correlation to the C-4' carbon of the phenoxy ring. science.gov
Mass Spectrometry (MS) for Molecular Structure Elucidation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₂₀H₁₅NO), the calculated exact mass is 285.1154 Da. An experimental HRMS measurement would be expected to yield a value very close to this, confirming the elemental composition of the compound.
Fragmentation analysis, often performed using techniques like Collision-Induced Dissociation (CID), involves breaking the molecule into smaller, charged fragments. The masses of these fragments provide information about the structure of the parent molecule. The fragmentation of this compound is expected to proceed through several key pathways:
Cleavage of the Ether Bond: The most likely initial fragmentation would be the cleavage of the C-O bond between the acridine C-9 and the phenoxy oxygen. This would lead to the formation of an acridinyl cation (m/z 179) and a 4-methylphenoxyl radical, or a 4-methylphenoxy cation (m/z 107) and an acridinyl radical.
Loss of the Methyl Group: Another possible fragmentation pathway involves the loss of a methyl radical (CH₃•) from the molecular ion, leading to a fragment ion at m/z 270.
Fragmentation of the Acridine Core: The acridine ring system itself can undergo fragmentation, typically involving the loss of small neutral molecules like HCN.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.
The FT-IR spectrum of this compound would display a series of absorption bands that confirm the presence of its key structural features.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 | Medium to Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| Aryl Ether C-O Stretch | 1200 - 1250 | Strong |
| Aromatic C-H Bending (out-of-plane) | 750 - 900 | Strong |
The presence of strong bands in the aromatic C=C stretching region would confirm the aromatic nature of the acridine and phenoxy rings. The characteristic strong absorption for the aryl ether C-O stretch would provide evidence for the linkage between the two main structural components. The aliphatic C-H stretching and bending vibrations would confirm the presence of the methyl group. researchgate.net
Identification of Key Functional Groups
Spectroscopic analysis is fundamental in identifying the key functional groups within the this compound molecule. The primary techniques employed for this purpose are Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that correspond to the vibrational modes of its constituent functional groups. The key functional groups and their anticipated IR absorption regions are:
Aromatic C-H Stretching: Vibrations associated with the hydrogen atoms attached to the acridine and phenoxy rings typically appear in the region of 3100-3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen double bond within the acridine ring and the carbon-carbon double bonds of the aromatic systems are expected to produce strong absorptions in the 1650-1450 cm⁻¹ range.
Aryl Ether C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the aryl ether linkage are characteristic and typically observed in the 1270-1230 cm⁻¹ (asymmetric) and 1050-1010 cm⁻¹ (symmetric) regions.
Methyl C-H Bending: The methyl group on the phenoxy ring will exhibit characteristic bending vibrations, typically around 1450 cm⁻¹ and 1375 cm⁻¹.
Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings can be inferred from the strong absorption bands in the 900-675 cm⁻¹ region, which arise from out-of-plane C-H bending vibrations.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| C=N, C=C Stretch | 1650-1450 | Strong |
| Asymmetric C-O-C Stretch | 1270-1230 | Strong |
| Symmetric C-O-C Stretch | 1050-1010 | Medium |
| Methyl C-H Bend | ~1450, ~1375 | Medium |
| Aromatic C-H Bend | 900-675 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for the protons of the acridine core and the 4-methylphenoxy substituent. Based on data for the closely related 9-phenoxyacridine (B3049667), the aromatic protons of the acridine moiety are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. The protons of the 4-methylphenoxy group would also appear in the aromatic region, with the methyl protons exhibiting a characteristic singlet peak further upfield, likely in the range of δ 2.2-2.5 ppm. The integration of the signals would correspond to the number of protons in each chemical environment.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom in the molecule. The aromatic carbons of both the acridine and phenoxy rings would resonate in the approximate range of δ 110-160 ppm. The carbon of the methyl group would appear at a much higher field, typically around δ 20-25 ppm.
X-ray Diffraction Analysis for Solid-State Structure
X-ray diffraction techniques are powerful tools for elucidating the precise three-dimensional structure of crystalline solids. For a compound like this compound, this analysis can provide invaluable information about its molecular conformation and intermolecular interactions in the solid state.
Single-Crystal X-ray Crystallography for Conformation and Packing
To perform single-crystal X-ray crystallography, a suitable single crystal of this compound is required. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the arrangement of atoms within the crystal lattice.
This analysis yields a detailed molecular structure, including precise bond lengths, bond angles, and torsion angles. This information reveals the preferred conformation of the molecule in the solid state, such as the dihedral angle between the acridine and phenoxy ring systems. Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as π-π stacking between the aromatic rings and other non-covalent interactions, which govern the supramolecular architecture of the crystal. For related acridine derivatives, such studies have provided critical insights into their solid-state behavior and properties.
Chromatographic Methods for Purity and Isomer Separation
Chromatographic techniques are indispensable for the purification and analysis of organic compounds. For this compound, these methods are crucial for assessing its purity and for the separation of any potential isomers that may have formed during its synthesis.
High-Performance Liquid Chromatography (HPLC) and Chiral HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. A solution of the this compound sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By using a suitable detector, such as a UV-Vis detector, a chromatogram is obtained, where the retention time and peak area can be used to identify and quantify the compound and any impurities.
If the synthesis of this compound could potentially lead to the formation of enantiomers or diastereomers, for instance, through the introduction of a chiral center, Chiral HPLC would be the method of choice for their separation. Chiral HPLC utilizes a chiral stationary phase that interacts differently with the enantiomers, leading to their separation and allowing for the determination of the enantiomeric excess.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. The eluent from the HPLC column is introduced into the ion source of a mass spectrometer, where the molecules are ionized. The mass spectrometer then separates the ions based on their mass-to-charge ratio, providing molecular weight information and, through fragmentation analysis (MS/MS), structural details of the separated components. LC-MS is an invaluable tool for confirming the identity of the synthesized this compound and for identifying and characterizing any impurities or degradation products, even at trace levels. lcms.cznih.gov
Interactive Data Table: Chromatographic Methods for this compound Analysis
| Technique | Application | Information Obtained |
| HPLC | Purity assessment, Quantification | Retention time, Peak area, Presence of impurities |
| Chiral HPLC | Enantiomeric separation | Separation of enantiomers, Enantiomeric excess |
| LC-MS | Identification, Structural elucidation | Molecular weight, Fragmentation pattern of compound and impurities |
Photophysical Properties and Excited State Dynamics of 9 4 Methylphenoxy Acridine
Electronic Absorption Spectroscopy
The study of how 9-(4-methylphenoxy)acridine absorbs light is fundamental to understanding its electronic structure and potential applications. This is typically investigated using Ultraviolet-Visible (UV-Vis) spectroscopy.
Ultraviolet-Visible (UV-Vis) Absorption Characteristics
The UV-Vis absorption spectrum of this compound would be expected to exhibit characteristic bands arising from π-π* electronic transitions within the conjugated acridine (B1665455) ring system. The position (λmax) and intensity (molar extinction coefficient, ε) of these absorption bands are defining features. For acridine itself, characteristic absorption bands are observed in the UV and near-visible regions. The introduction of the 4-methylphenoxy substituent at the 9-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent acridine, due to the extension of the π-conjugated system through the phenoxy group. The specific λmax and ε values, however, remain to be experimentally determined.
Table 1: Hypothetical UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
This table is intended to show the type of data required and is currently empty due to a lack of available experimental values in the literature.
Influence of Solvent Environment on Absorption Maxima
The polarity of the solvent can influence the electronic absorption spectrum of a molecule. This phenomenon, known as solvatochromism, provides insights into the change in dipole moment of the molecule upon electronic excitation. For acridine derivatives, changes in solvent polarity can lead to shifts in the absorption maxima. A systematic study of this compound in a range of solvents with varying polarities would be necessary to quantify this effect. Such data would reveal the nature of the electronic transitions and the solute-solvent interactions.
Table 2: Hypothetical Solvent-Dependent Absorption Maxima for this compound
| Solvent | Polarity Index | λmax (nm) |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
This table illustrates the necessary data for analyzing solvatochromic effects, which is currently unavailable for this compound.
Fluorescence and Phosphorescence Spectroscopy
Following the absorption of light, this compound can dissipate the excess energy through radiative pathways, namely fluorescence and phosphorescence. The study of these emissions provides crucial information about the excited states of the molecule.
Emission Spectra and Fluorescence Quantum Yields
The fluorescence spectrum of this compound would show emission bands at longer wavelengths than its absorption bands (a phenomenon known as the Stokes shift). The shape and position of the emission peak are characteristic of the molecule's excited state geometry. A key parameter is the fluorescence quantum yield (ΦF), which quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield is highly dependent on the molecular structure and its environment, and for many acridine derivatives, it is sensitive to factors like solvent and temperature. Experimental determination of the emission maxima and ΦF for this compound is essential for its characterization as a fluorophore.
Table 3: Hypothetical Fluorescence Data for this compound
| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
This table is a template for the required fluorescence data, which has not been reported in the scientific literature.
Solvatofluorochromic Effects and Environmental Sensitivity
Similar to absorption, the fluorescence of this compound is expected to be sensitive to the solvent environment. Solvatofluorochromism, the change in fluorescence color with solvent polarity, is a valuable property for chemical sensors. A significant shift in the emission maximum with increasing solvent polarity would indicate a substantial difference in the dipole moment between the ground and the first excited singlet state, suggesting a charge transfer character of the excited state. A detailed study across a range of solvents would be required to map the environmental sensitivity of its fluorescence.
Electrogenerated Chemiluminescence (ECL) Properties
Electrogenerated chemiluminescence (ECL) is a process where light is produced from the annihilation of electrochemically generated radical ions. While specific ECL studies on this compound are not extensively documented in the reviewed literature, the ECL behavior of related acridine derivatives provides a strong basis for understanding its potential in this area. The fundamental mechanism involves the generation of radical cations and anions of the compound at an electrode surface, which then diffuse and react to form an excited state that emits light upon relaxation.
The ECL properties of acridine compounds are intrinsically linked to their electronic structure. For instance, studies on arylethynylacridine derivatives have shown that the nature of the substituent on the acridine core significantly influences the ECL spectrum and efficiency. In these systems, compounds with electron-donating groups can facilitate the formation of radical cations and stabilize them, which is a key factor for efficient ECL.
For this compound, the 4-methylphenoxy group is expected to act as an electron-donating substituent. This would lower the oxidation potential of the molecule, making the formation of the radical cation easier. The stability of this radical cation, along with the radical anion formed on the acridine moiety, is crucial for the ion annihilation process that leads to the excited state. The energy of the emitted light in ECL is related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. The methyl and phenoxy groups can modulate these energy levels, thereby tuning the color of the ECL emission.
The general mechanism for ECL in acridine derivatives can be described as follows:
Oxidation: Acr -> Acr•+ + e-
Reduction: Acr + e- -> Acr•-
Annihilation: Acr•+ + Acr•- -> ¹Acr* + Acr
Emission: ¹Acr* -> Acr + hν (light)
Where Acr represents the acridine derivative and ¹Acr* is its singlet excited state. The efficiency of this process is dependent on the stability of the radical ions and the quantum yield of fluorescence from the excited state.
Energy Transfer Processes and Quenching Mechanisms
Photoinduced Electron Transfer (PET) Phenomena
Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. In the context of this compound, the acridine core can act as a photoactive unit, and the 4-methylphenoxy substituent can influence its electron-donating or -accepting properties in the excited state.
Studies on 9-substituted 10-methylacridinium (B81027) ions have provided significant insights into the PET dynamics in acridine systems. The rate of PET is governed by the Marcus theory, which relates the electron transfer rate to the free energy change (ΔG_ET) of the process and the reorganization energy (λ). The driving force for PET is a critical factor, and it is determined by the oxidation potential of the donor, the reduction potential of the acceptor, and the excitation energy of the photosensitizer.
In this compound, the acridine moiety can be excited to its singlet or triplet state. The electron-rich 4-methylphenoxy group can act as an intramolecular electron donor. Upon excitation of the acridine core, an electron could be transferred from the phenoxy group to the acridine, creating a charge-separated state. The rate of this intramolecular PET process would depend on the energetic favorability and the spatial overlap between the donor and acceptor orbitals.
The general scheme for an intramolecular PET process can be represented as:
D-A + hν -> D-A* -> D•+-A•-
Where D is the electron donor (in this case, potentially the 4-methylphenoxy group) and A is the electron acceptor (the acridine core). The subsequent decay of the charge-separated state can occur through back electron transfer, either to the ground state or to a triplet state. The efficiency of PET quenching of fluorescence depends on the competition between the rate of electron transfer and the rates of other de-excitation pathways of the excited state, such as fluorescence and intersystem crossing.
Role in Fluorescent Sensing Mechanisms
The fluorescence of acridine derivatives is often sensitive to their local environment, making them valuable scaffolds for the development of fluorescent sensors. The quenching or enhancement of fluorescence upon interaction with an analyte is a common sensing mechanism. This modulation of fluorescence can be due to various processes, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or analyte-induced changes in the electronic structure of the fluorophore.
A notable example of an acridine-based fluorescent sensor is a probe designed for the detection of hypochlorite (B82951) (ClO⁻). In this sensor, the acridine moiety is functionalized with a recognition group that specifically reacts with hypochlorite. This reaction leads to a change in the electronic properties of the acridine core, resulting in a significant quenching of its fluorescence. This "turn-off" sensing mechanism allows for the sensitive and selective detection of the analyte.
For this compound, its potential as a fluorescent sensor would depend on the ability of the 4-methylphenoxy group or the acridine nitrogen to interact with specific analytes. For instance, the lone pair of electrons on the ether oxygen of the phenoxy group could potentially coordinate with metal ions. Such an interaction could lead to a change in the fluorescence of the acridine core through a PET mechanism. If the coordinated metal ion is a quencher, a decrease in fluorescence would be observed. Conversely, if the interaction disrupts a pre-existing quenching pathway, an enhancement of fluorescence ("turn-on" sensing) could occur.
The design of a fluorescent sensor based on this compound would involve tailoring the molecule to have a specific binding site for a target analyte. The binding event would then need to be transduced into a measurable change in the fluorescence signal, providing a basis for quantitative analysis.
Computational and Theoretical Investigations of 9 4 Methylphenoxy Acridine
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics and intermolecular interactions in a simulated environment, such as in solution or a crystal lattice. nih.gov
MD simulations can explore the conformational landscape of flexible molecules. For 9-(4-Methylphenoxy)acridine, a key flexible point is the C-O-C ether linkage, which allows for rotation of the p-methylphenoxy group relative to the rigid acridine (B1665455) core. This flexibility can be important for its ability to adapt its shape to fit into a biological binding site, such as the grooves of DNA. nih.govnih.gov
Although no specific MD simulation studies on the conformational flexibility of this compound were found, research on related acridines highlights the importance of substituent conformation in biological activity. nih.gov
In the solid state and in solution, molecules interact through a variety of non-covalent forces. MD simulations can shed light on these interactions, which dictate properties like solubility and crystal packing. The crystal structure of the related salt, 9-(4-Methyl-phenoxy-carbonyl)-10-methyl-acridinium trifluoromethanesulfonate, reveals several key intermolecular interactions. nih.gov These include:
π-π stacking interactions: The planar acridine systems stack with each other. In the crystal, adjacent acridine units are found in both parallel and inclined orientations. nih.gov
C-H···π interactions: Hydrogen atoms from one molecule interact with the electron-rich π systems of the aromatic rings of an adjacent molecule. nih.gov
C-H···O and C-F···π interactions: These hydrogen bonds connect the cations and anions in the crystal lattice. nih.gov
These types of interactions, particularly π-π stacking, are fundamental to the mechanism by which many acridine derivatives bind to DNA.
Theoretical Approaches to Reaction Mechanisms and Selectivity
There is currently no available research that applies theoretical approaches to understand the reaction mechanisms and selectivity involving this compound. Future computational studies could investigate:
Nucleophilic Substitution Reactions: Density Functional Theory (DFT) calculations could model the transition states and reaction energy profiles for the synthesis of this compound, typically formed via a nucleophilic substitution of 9-chloroacridine (B74977) with 4-methylphenol. This would help in understanding the reaction kinetics and the factors influencing its efficiency.
Photochemical Reactions: Acridines are known for their rich photochemistry. Theoretical studies could explore the excited state properties of this compound, predicting potential photochemical reaction pathways and the nature of the resulting products.
Regioselectivity: For reactions involving further substitution on the acridine or phenoxy rings, computational models could predict the most likely sites of reaction (regioselectivity) by analyzing the electron density distribution and frontier molecular orbitals.
Structure-Property Relationship Predictions through Computational Modeling
No computational models predicting the structure-property relationships of this compound have been reported. This area represents a significant opportunity for future research. Potential investigations could include:
Quantitative Structure-Activity Relationship (QSAR): Should biological activity data for this compound become available, QSAR models could be developed to correlate its structural features with its activity. This would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and establishing a mathematical relationship with the observed biological effect.
Electronic Properties: Computational methods can predict key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These are fundamental to understanding the molecule's electron-donating and accepting capabilities, which influence its reactivity and its potential as an electronic material.
Conformational Analysis: The rotational freedom around the C9-O bond could be studied computationally to determine the preferred conformations of the molecule. This is crucial as the three-dimensional structure significantly impacts its interaction with other molecules.
Mechanistic Studies of Molecular Interactions and Non Clinical Applications
Applications in Advanced Fluorescent Probe Design
Acridine-based compounds are well-regarded for their fluorescent properties, often serving as the core fluorophore in probes designed to detect specific analytes. The fluorescence of these molecules can be modulated by their environment and their interactions with target species, making them valuable tools in chemical sensing.
Sensing Mechanisms for Specific Chemical Species (e.g., Anions, Cations, ROS)
General acridine (B1665455) derivatives are known to participate in electron transfer reactions, which can be a mechanism for sensing ROS. For instance, some acridines can act as electron donors or acceptors when interacting with DNA, processes that can be influenced by or lead to the generation of ROS. The sensing of ROS often involves the oxidation of a non-fluorescent molecule to a fluorescent product, a principle that could potentially be applied to derivatives of 9-(4-Methylphenoxy)acridine.
Interactions with Biomolecules as Fluorescent Labels (e.g., HSA, DNA)
The planar nature of the acridine ring system allows it to intercalate between the base pairs of DNA. This interaction is a primary mechanism for the use of acridine derivatives as fluorescent labels for nucleic acids. When intercalated, the compound's fluorescence properties can change significantly, providing a signal for DNA detection. The 4-methylphenoxy group of this compound could further influence this binding affinity and selectivity. Studies on general acridine compounds have shown that their interaction with DNA can be strong, with large binding constants.
| Biomolecule | Interaction Type | Potential Application |
| DNA | Intercalation, π-π stacking | Fluorescent probe for nucleic acids, studying DNA-protein interactions |
| HSA | Non-covalent binding | Fluorescent label, studying protein binding |
Roles in Materials Science and Optoelectronics
The photophysical properties of acridine derivatives also make them candidates for use in materials science, particularly in the field of optoelectronics where light-emitting and charge-transporting organic molecules are essential.
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics
Information specifically citing this compound in the context of Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics is limited. However, the broader class of acridine derivatives has been explored for these applications due to their high fluorescence quantum yields and thermal stability. In OLEDs, they can function as emitters in the emissive layer or as host materials. Their performance would depend on their emission wavelength, efficiency, and ability to form stable, amorphous films.
Hole-Transporting Materials
The electron-rich nature of the acridine core suggests that its derivatives could function as hole-transporting materials in electronic devices. These materials are crucial components of OLEDs and perovskite solar cells, facilitating the movement of positive charge carriers (holes) to the anode. The suitability of this compound for this purpose would depend on its ionization potential and charge carrier mobility. Further research is necessary to characterize these properties for this specific compound.
Mechanistic Interactions with Biomolecular Targets (Non-Clinical Context)
In a non-clinical context, the primary biomolecular target for this compound, like other planar aromatic acridines, is DNA. The fundamental interaction mechanism is intercalation, where the flat acridine ring slips between the stacked base pairs of the DNA double helix. This interaction is stabilized by π-π stacking forces between the aromatic system of the acridine and the DNA bases.
The substituent at the 9-position is critical in modulating this interaction. The 4-methylphenoxy group can influence the binding in several ways:
Steric Effects: The bulky phenoxy group can affect the ease with which the molecule inserts into the DNA helix.
Electronic Effects: The electron-donating or withdrawing nature of the substituent can alter the electron density of the acridine ring, influencing the strength of the π-π stacking interactions.
Hydrophobic Interactions: The methyl and phenoxy groups can engage in hydrophobic interactions within the DNA grooves, further stabilizing the complex.
This intercalation can lead to functional consequences for the DNA, such as inhibiting replication and transcription by preventing the necessary strand separation. This is a key mechanism behind the biological activity of many acridine derivatives. Furthermore, some acridine derivatives are known to be topoisomerase II inhibitors, trapping the enzyme-DNA complex and leading to DNA strand breaks. While this is often studied in a medicinal context, the underlying mechanistic interaction with the DNA-enzyme complex is a fundamental biomolecular process.
| Target | Interaction Mechanism | Potential Consequence (Non-Clinical) |
| DNA | Intercalation, π-π stacking | Inhibition of DNA replication/transcription machinery |
| Topoisomerase II | Trapping of the cleavable complex | Inhibition of DNA relaxation and strand passage |
DNA Intercalation and Binding Modes
The planar aromatic structure of the acridine core is a key feature that allows this compound and its derivatives to insert themselves between the base pairs of DNA, a process known as intercalation. farmaciajournal.com This non-covalent interaction leads to substantial changes in the DNA's secondary structure, which can block replication, transcription, and repair mechanisms. farmaciajournal.comnih.gov
The binding of acridine derivatives to DNA is not limited to a single mode. Studies on similar molecules, like acridine orange, have revealed multiple binding modes that are dependent on the concentration of the dye and DNA. rsc.org At lower DNA to dye ratios, external electrostatic interactions are more common, while at higher ratios, intercalation becomes the predominant mode of binding. rsc.org The substituents on the acridine ring play a crucial role in the efficiency of this intercalation. nih.gov
The interaction of these compounds with DNA can be studied using various techniques, including UV-Vis spectrophotometry, fluorescence spectroscopy, and isothermal titration calorimetry. nih.gov These methods have shown that the binding of acridine derivatives to DNA is often an enthalpy-driven process. nih.gov The strength of this binding can be quantified by binding constants, which have been determined for various acridine derivatives. nih.gov
| Acridine Derivative Class | Binding Constant (log(KA)) Range | Reference |
| Acridine-9-amine derivatives | 2.59 to 5.50 | nih.gov |
| 3,9-disubstituted acridines | 2.81–9.03 × 104 M-1 | nih.gov |
Inhibition Mechanisms of Specific Enzymes (e.g., Topoisomerases, Kinases)
A primary mechanism of action for many acridine compounds, including derivatives of this compound, is the inhibition of topoisomerase enzymes. nih.govnih.gov Topoisomerases are crucial for resolving topological issues in DNA during replication, transcription, and recombination. nih.gov Acridine derivatives can act as topoisomerase poisons, stabilizing the transient enzyme-DNA cleavage complex, which leads to DNA strand breaks and ultimately cell death. nih.gov Both topoisomerase I and topoisomerase II can be targeted by these compounds. farmaciajournal.comnih.gov
The inhibitory activity of these compounds is not limited to topoisomerases. Some 9-phenoxyacridine (B3049667) derivatives have shown potential as inhibitors of certain kinases involved in cancer cell proliferation. nih.gov The substitution pattern on the acridine and phenoxy rings is critical for determining the specific inhibitory profile and potency against these enzymes.
Interaction with Protein Aggregation Pathways (e.g., Amyloid Inhibition)
Recent research has explored the potential of small molecules to interfere with the aggregation of proteins like amyloid beta (Aβ), a key process in the pathology of Alzheimer's disease. nih.govnih.gov While specific studies on this compound are limited in this area, the general class of acridine derivatives has been investigated for their ability to modulate protein aggregation.
The strategy involves using small molecules as "decoys" to redirect the aggregation process towards non-toxic pathways. nih.gov For instance, certain compounds have been shown to alter the macrostructure of Aβ aggregates, preventing the formation of harmful fibrils. nih.gov This highlights a potential, though less explored, therapeutic avenue for acridine derivatives beyond their traditional roles as DNA intercalators and enzyme inhibitors.
Structure-Activity Relationships at the Molecular Target Level
The biological activity of this compound and its analogs is intrinsically linked to their chemical structure. nih.govresearchgate.net Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds. nih.govresearchgate.net
Key structural features that influence activity include:
The Acridine Core: The planar, tricyclic system is essential for DNA intercalation. researchgate.net
Substitution at the 9-position: The nature of the substituent at this position significantly impacts the compound's electronic properties, solubility, and biological activity. For example, replacing the phenoxy group with an anilino group can alter the compound's topoisomerase II inhibitory activity. nih.gov
Substituents on the Acridine Ring and Phenoxy Group: The addition of groups like methyl or hydroxymethyl can modulate the compound's lipophilicity, binding affinity, and metabolic stability. nih.govresearchgate.net For instance, introducing electron-withdrawing groups to the acridine ring can enhance DNA intercalation.
A strong correlation has been identified between the lipophilicity of certain acridine derivatives and their ability to stabilize the intercalation complex with DNA. nih.gov
Function as Synthetic Intermediates and Catalysts
Acridine and its derivatives, including this compound, are versatile building blocks in organic synthesis. ijfans.org The reactivity of the acridine nucleus allows for various chemical modifications, such as nucleophilic and electrophilic substitutions, oxidation, and reduction. ijfans.org
The synthesis of this compound itself typically involves the reaction of 9-chloroacridine (B74977) with 4-methylphenol. nih.gov This straightforward synthesis makes it an accessible intermediate for the preparation of more complex molecules. For example, it can serve as a precursor for the synthesis of novel anti-inflammatory agents or other biologically active compounds. nih.gov
While the primary focus has been on their biological applications, the inherent properties of acridines suggest potential, though less explored, roles as catalysts in specific chemical transformations.
Future Directions and Emerging Research Avenues for 9 4 Methylphenoxy Acridine
Development of Novel Synthetic Methodologies
While the classical synthesis of 9-phenoxyacridine (B3049667) derivatives often involves the nucleophilic substitution of 9-chloroacridine (B74977) with a corresponding phenol (B47542), such as 4-methylphenol, the field is moving towards more efficient, greener, and versatile methods. nih.gov Traditional approaches like the Bernthsen condensation of diphenylamine (B1679370) with a carboxylic acid remain fundamental, but newer strategies offer significant advantages. nih.gov
Emerging synthetic avenues for acridine (B1665455) derivatives that could be applied to 9-(4-Methylphenoxy)acridine include:
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and related "click" reactions have been used to create complex acridine-triazole hybrids. nih.gov For instance, 9-azidoacridine (B1194597) can be efficiently coupled with various terminal alkynes, offering a modular approach to novel structures. nih.gov Benzyne/azide click chemistry represents another powerful tool for synthesizing 9-aminoacridine (B1665356) derivatives, a strategy that could be adapted for other substitutions. nih.gov
Direct C-H Arylation: Modern cross-coupling protocols that enable the direct functionalization of C-H bonds are highly sought after for their atom economy. Developing methods for the direct C-H arylation of the acridine core would bypass the need for pre-functionalized starting materials like 9-chloroacridine.
Microwave-Assisted and One-Pot Syntheses: These techniques are gaining traction for their ability to significantly reduce reaction times and improve yields. researchgate.net Microwave irradiation has been explored for enhancing the efficiency of acridine synthesis. One-pot, multi-component reactions are also being developed to construct complex acridine derivatives from simple precursors in a single step. researchgate.net
Nucleophilic Substitution of Hydrogen (SNH): This approach allows for the direct introduction of nucleophiles onto the electron-deficient acridine ring, forming a stable intermediate which is then oxidized to the final substituted product. nih.gov This method avoids the pre-installation of a leaving group at the 9-position.
Table 1: Comparison of Synthetic Methodologies for Acridine Derivatives
| Methodology | Description | Advantages | Potential Application to this compound |
|---|---|---|---|
| Classical Nucleophilic Substitution | Reaction of 9-chloroacridine with 4-methylphenol. nih.gov | Well-established, reliable. | Standard and direct synthesis route. |
| Click Chemistry | Modular coupling of an azide-functionalized acridine with an alkyne. nih.govnih.gov | High efficiency, modularity, mild conditions. | Linking the acridine core to other functional units via a triazole linker. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. researchgate.net | Reduced reaction times, improved yields. | Speeding up the classical substitution reaction. |
| SNH Reactions | Direct addition of a nucleophile to the acridine ring followed by oxidation. nih.gov | Atom-efficient, avoids pre-functionalization. | Direct introduction of the phenoxy group, though may be challenging. |
Advanced Characterization Techniques for Dynamic Processes
Understanding the behavior of this compound in complex biological or material systems requires moving beyond static structural confirmation. Advanced spectroscopic and computational techniques are crucial for elucidating the dynamic interactions and conformational changes that govern its function.
Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are used for routine characterization, two-dimensional (2D) NMR techniques are invaluable for studying the conformation and configuration of acridine derivatives in solution. nih.gov These methods can reveal through-space correlations and subtle structural features that influence molecular interactions.
Synchronous Fluorescence Spectroscopy: This technique provides information about the microenvironment around a fluorophore. By scanning both excitation and emission wavelengths with a constant offset, it's possible to probe the effect of binding events on the local environment of chromophoric amino acid residues (like tryptophan and tyrosine) in a protein, revealing how a ligand like an acridine derivative perturbs the protein's structure upon binding. nih.gov
Molecular Dynamics (MD) Simulations: Computational methods like MD simulations are becoming indispensable for visualizing and understanding dynamic processes at the atomic level. nih.gov Simulations can model the binding of an acridine derivative to its target, such as a DNA sequence or an enzyme's active site, revealing the key intermolecular interactions, the role of solvent molecules, and the conformational changes that occur over time. nih.gov For example, MD simulations have been used to show that ligand-protein interactions can be maintained through frequently exchanging bridging water molecules. nih.gov
X-ray Crystallography: While providing a static picture, high-resolution crystal structures of acridine derivatives in complex with their targets offer unparalleled detail about binding modes and specific intermolecular contacts, such as C-H···π and π-π stacking interactions. nih.gov
Expansion of Applications in Chemical Sensing and Materials Science
The inherent fluorescence and planar structure of the acridine nucleus make it an attractive platform for developing new sensors and advanced materials. Research is expanding beyond its traditional biological roles.
Chemical Sensing and Bio-imaging: The strong fluorescence of acridines allows them to be used as probes. nih.gov Research is focused on designing derivatives that exhibit changes in their fluorescence (e.g., "turn-on" or ratiometric response) upon binding to specific analytes. Acridone-based probes have shown selectivity for ATP/ADP, enabling the monitoring of metabolic processes. nih.gov Future work could tailor this compound to create selective sensors for metal ions, anions, or other biologically important molecules. researchgate.net
Organic Semiconductor Materials: The large, conjugated π-system of acridine suggests potential applications in organic electronics. researchgate.net As an alternative to metal-based semiconductors, acridine derivatives could be incorporated into organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or photovoltaic cells. The 4-methylphenoxy group can be used to tune the electronic properties and influence the solid-state packing of the material.
Corrosion Inhibition: Acridine derivatives have demonstrated remarkable efficacy as corrosion inhibitors for metals like mild steel and copper in acidic environments. mdpi.com They function by adsorbing onto the metal surface, forming a protective barrier. The development of specialized acridine compounds could lead to highly effective, environmentally benign anti-corrosion agents for industrial applications.
Table 2: Emerging Applications for Acridine-Based Compounds
| Application Area | Principle | Example of Acridine Use | Future Potential for this compound |
|---|---|---|---|
| Chemical Sensing | Analyte binding induces a change in fluorescence. | Acridone (B373769) probes for ATP/ADP. nih.gov | Design of selective fluorescent sensors for ions or biomolecules. |
| Organic Semiconductors | Utilizes the conjugated π-system for charge transport. | General potential for acridines in OLEDs and OFETs. researchgate.net | Tuning electronic properties for use in organic electronic devices. |
| Corrosion Inhibition | Adsorption onto metal surfaces to form a protective layer. | Acridin-9(10H)-one protecting mild steel in HCl. mdpi.com | Development as a specialized corrosion inhibitor. |
Deeper Exploration of Molecular Mechanisms of Interaction
The primary biological activity of many acridine compounds stems from their ability to intercalate into DNA. The planar acridine core inserts itself between DNA base pairs, driven by forces such as π-π stacking, charge transfer, and dipole-dipole interactions. nih.gov The substituent at the 9-position, in this case the 4-methylphenoxy group, plays a critical role in modulating this interaction, potentially enhancing binding affinity and sequence specificity.
However, future research will delve deeper into more complex and specific molecular interactions:
Enzyme Inhibition: Acridine derivatives are known to inhibit various enzymes. Molecular docking and dynamics simulations can reveal how these compounds fit into enzyme active sites. nih.gov Studies have shown that bulky acridine groups can occupy specific gorges in enzymes like acetylcholinesterase, interacting with key amino acid residues. nih.gov
Protein Binding: Interactions with proteins other than enzymes, such as serum albumins, are crucial for understanding the pharmacokinetics of a compound. Studies on related acridines have shown specific binding to sites like Sudlow site I on human serum albumin (HSA), which can be investigated using fluorescence quenching and spectroscopy. nih.gov
Non-covalent Interaction Analysis: High-resolution structural data allows for the detailed analysis of the non-covalent forces that stabilize complexes. In a related acridinium (B8443388) salt, interactions such as C-H···π, π-π stacking, and C-H···O bonds were all observed, highlighting the complex interplay of forces that govern molecular recognition. nih.gov
Design Principles for Next-Generation Acridine-Based Compounds
Building on the accumulated knowledge of synthesis, characterization, and mechanisms, researchers can now formulate more rational design principles for creating next-generation acridine compounds with tailored properties.
Structure-Activity Relationship (SAR) Guided Design: Systematic modification of the acridine scaffold has revealed key SAR insights. For example, in certain bis-acridines, substitution at the 5-position was found to be favorable for activity, whereas substitution at the 6-position was detrimental. nih.gov Applying such principles allows for a more targeted approach to synthesis.
Poly-intercalators and Linker Design: A key design strategy involves linking multiple acridine units together to create bis- or tris-intercalating agents. The nature of the linker—its length, rigidity, and conformational flexibility—is a critical determinant of whether the resulting molecule will act as a mono- or bis-intercalator. nih.gov Rigid, short linkers tend to favor mono-intercalation, while longer, more flexible chains can permit both chromophores to bind to DNA simultaneously. nih.gov
Hybrid Molecules: A promising approach involves creating hybrid compounds that combine the acridine scaffold with other pharmacophores or functional units. nih.gov For example, conjugating an acridine to a coumarin (B35378) via a triazole linker has been explored to create molecules with dual modes of action. nih.gov
Targeted Delivery: To enhance efficacy and reduce off-target effects, acridine derivatives can be designed for targeted therapy. This can involve attaching moieties that have a specific affinity for a particular cell type, such as the melanin (B1238610) affinity used to target melanoma cells with iodo-acridine compounds for radionuclide therapy. nih.gov
Table 3: Design Principles for Advanced Acridine Derivatives
| Design Principle | Strategy | Desired Outcome |
|---|---|---|
| Poly-intercalation | Linking two or more acridine units with a carefully chosen spacer. nih.gov | Enhanced DNA binding affinity and potential for new mechanisms. |
| SAR-Guided Substitution | Placing substituents at positions known to enhance activity (e.g., the 5-position). nih.gov | Improved potency and selectivity. |
| Molecular Hybridization | Covalently linking the acridine core to another functional molecule (e.g., coumarin). nih.gov | Combination of properties, multi-target agents. |
| Targeting Moieties | Incorporating groups that direct the compound to a specific biological location (e.g., tumors). nih.gov | Increased efficacy, reduced systemic toxicity. |
Q & A
Q. What are the recommended synthesis protocols for preparing 9-(4-Methylphenoxy)acridine with high purity?
Synthesis typically involves multi-step organic reactions. A common approach is the condensation of 4-methylphenol derivatives with acridine precursors under basic conditions to form the phenoxy linkage. For example, analogous methods for fluorophenyl-substituted acridines use nucleophilic aromatic substitution or Friedel-Crafts alkylation, optimized for yield and functional group compatibility . Purification via column chromatography or recrystallization is critical, followed by validation using HPLC (≥95% purity) and spectroscopic techniques (NMR, MS) .
Q. How should researchers handle and store this compound to maintain its stability?
Store the compound in a desiccator at 2–8°C under inert atmosphere (argon/nitrogen) to prevent oxidation or moisture absorption. Use amber glass vials to avoid photodegradation. Handling should occur in a fume hood with PPE (gloves, lab coat), as acridine derivatives may exhibit acute toxicity or irritancy . Stability assessments via periodic TLC or HPLC are recommended .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Structural confirmation : High-resolution NMR (¹H/¹³C) to resolve aromatic protons and substituents (e.g., methylphenoxy group at δ 2.3–2.5 ppm for CH₃). Mass spectrometry (ESI-TOF) for molecular ion validation .
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254–360 nm for acridine chromophores). Elemental analysis (C, H, N) within ±0.4% theoretical values .
Advanced Research Questions
Q. What reaction mechanisms are involved in nucleophilic substitution at the acridine core of this compound?
The electron-deficient position-9 of the acridine core facilitates nucleophilic attack. For example, quaternary acridinium salts react with amines or thiols via SNAr mechanisms. Kinetic studies using DFT calculations or isotopic labeling can elucidate regioselectivity, while reaction conditions (solvent polarity, temperature) influence transition-state stability .
Q. How can researchers design derivatives of this compound to enhance biological activity?
- Structural modifications : Introduce electron-withdrawing groups (e.g., -F, -NO₂) to the acridine ring to improve DNA intercalation. Fluorination at the phenoxy moiety enhances bioavailability and metabolic stability .
- SAR studies : Test derivatives in vitro for cytotoxicity (e.g., MTT assays) and compare with computational docking (e.g., binding to topoisomerase II) .
Q. What methodologies are effective for studying the interaction of this compound with biological targets?
Q. How do crystallographic studies contribute to understanding the molecular conformation of this compound derivatives?
Single-crystal X-ray diffraction reveals dihedral angles between the acridine core and substituents, influencing π-π stacking in DNA intercalation. For example, 2-methoxy-9-phenoxyacridine derivatives show a 15–20° tilt between aromatic planes, optimizing intercalation geometry .
Q. What strategies can mitigate contradictory data in the biological activity assessment of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
